molecular formula C13H9NO4 B3095505 5-(Pyridin-3-yl)isophthalic acid CAS No. 1264068-70-3

5-(Pyridin-3-yl)isophthalic acid

Cat. No.: B3095505
CAS No.: 1264068-70-3
M. Wt: 243.21 g/mol
InChI Key: FBNJEMJSKMBJAH-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)isophthalic acid is a compound with the molecular formula C13H9NO4 . It is also known by other names such as 5-(pyridin-3-yl)benzene-1,3-dicarboxylic acid and YSZC757 .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported the reactions of a semirigid carboxylic ligand this compound (H2pyip) with Mn(CH3COO)2/Zn(NO3)2/Pb(NO3)2 to afford three new complexes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to an isophthalic acid group . The InChI string for this compound is InChI=1S/C13H9NO4/c15-12(16)10-4-9(5-11(6-10)13(17)18)8-2-1-3-14-7-8/h1-7H,(H,15,16)(H,17,18) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 243.21 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Luminescent Properties and Energy Transfer in Lanthanide Complexes

5-(Pyridin-3-yl)isophthalic acid has been utilized in the synthesis of luminescent lanthanide complexes. These complexes exhibit color-tunable luminescent properties due to efficient energy transfer between different lanthanide ions, such as Tb^3+ and Eu^3+. This property allows for the tuning of luminescent emission colors in these complexes (Song et al., 2013).

Metal-Organic Frameworks (MOFs) with Tunable Luminescence and Magnetic Relaxation

This compound has been used to synthesize a family of 3D lanthanide organic frameworks. These frameworks show tunable luminescence properties and demonstrate slow magnetic relaxation behavior. This makes them potential candidates for applications in luminescent materials and magnetic materials (Li & Du, 2015).

Catalytic Applications in Organic Reactions

This compound has been involved in the creation of metal-organic frameworks (MOFs) with different metals such as copper, zinc, and cadmium. These MOFs exhibit catalytic properties, particularly in microwave-assisted peroxidative oxidation of alcohols and the Henry reaction, showcasing their utility in facilitating organic transformations (Karmakar et al., 2016).

Applications in Luminescent and Catalytic Properties

Research has been conducted on coordination polymers assembled from this compound with different metal ions. These polymers not only exhibit luminescent properties but also show catalytic efficiency in the degradation of certain dyes, demonstrating their potential in environmental applications (Wu et al., 2015).

Enhancing CO2 Capture and Selectivity

The structure of metal-organic frameworks has been fine-tuned using this compound to enhance the selectivity and adsorption enthalpy of CO2. This research indicates the potential of these frameworks in applications like post-combustion CO2 capture and natural gas purification (Du et al., 2013).

Properties

IUPAC Name

5-pyridin-3-ylbenzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)10-4-9(5-11(6-10)13(17)18)8-2-1-3-14-7-8/h1-7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNJEMJSKMBJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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